A2Q5BR8Ldf

Descripción

A2Q5BR8Ldf is a phosphorus-containing organic compound, structurally classified as a derivative of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). It is characterized by a phenethyl-bridged chain and functional modifications that enhance its thermal stability and flame-retardant efficiency . The compound is primarily utilized in epoxy resin (EP) and glass fiber (GF) composites, where it acts as a reactive flame retardant by interrupting free radical chain reactions during combustion. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy (IR) have been employed to confirm its structural integrity and purity .

Propiedades

Número CAS |

239077-23-7 |

|---|---|

Fórmula molecular |

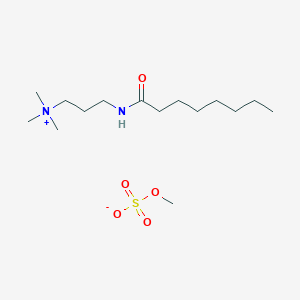

C15H34N2O5S |

Peso molecular |

354.5 g/mol |

Nombre IUPAC |

methyl sulfate;trimethyl-[3-(octanoylamino)propyl]azanium |

InChI |

InChI=1S/C14H30N2O.CH4O4S/c1-5-6-7-8-9-11-14(17)15-12-10-13-16(2,3)4;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4) |

Clave InChI |

OOVLMVDPYXLJJZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-octanoylaminopropyltrimethylammonium methylsulfate involves the reaction of octanoyl chloride with 3-aminopropyltrimethylammonium chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then treated with methylsulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-Octanoylaminopropyltrimethylammonium methylsulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

3-Octanoylaminopropyltrimethylammonium methylsulfate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of cell membranes and ion channels due to its quaternary ammonium structure.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of surfactants and detergents

Mecanismo De Acción

The mechanism of action of 3-octanoylaminopropyltrimethylammonium methylsulfate involves its interaction with cell membranes and ion channels. The quaternary ammonium group interacts with the negatively charged components of cell membranes, altering their permeability and function. This interaction can lead to changes in ion transport and cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of A2Q5BR8Ldf, two structurally and functionally analogous compounds are analyzed:

Compound 1: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

- Structural Similarities : Both compounds share a DOPO core, which provides a phosphorus-rich aromatic system for flame inhibition.

- Key Differences :

- A2Q5BR8Ldf incorporates a phenethyl bridge, improving its compatibility with polymer matrices compared to unmodified DOPO.

- Thermal degradation onset for A2Q5BR8Ldf is 320°C , versus 280°C for DOPO, due to enhanced crosslinking in the former .

- Flame-retardant efficiency (measured by limiting oxygen index, LOI) for A2Q5BR8Ldf is 38% , outperforming DOPO’s 32% in EP/GF composites .

Compound 2: Tetrabromobisphenol A (TBBPA)

- Functional Similarities : Both compounds are halogen-free (A2Q5BR8Ldf) or halogenated (TBBPA) flame retardants used in epoxy resins.

- Mechanism: A2Q5BR8Ldf operates via gas-phase radical quenching, while TBBPA relies on bromine radical release.

Data Table: Comparative Analysis

| Property | A2Q5BR8Ldf | DOPO | TBBPA |

|---|---|---|---|

| Thermal Degradation Onset | 320°C | 280°C | 220°C |

| LOI (%) | 38 | 32 | 35 |

| Environmental Hazard | Low | Low | High (Br-dioxins) |

| Polymer Compatibility | Excellent | Moderate | Poor |

| Primary Application | EP/GF Composites | Epoxy Resins | PCB Substrates |

Research Findings and Limitations

- Superiority of A2Q5BR8Ldf : Its phenethyl bridge enables covalent bonding with epoxy matrices, reducing leaching and improving mechanical strength in composites .

- Analytical Challenges : Isomeric impurities in alkylphosphonates (e.g., A2Q5BR8Ldf analogs) complicate GC-MS identification, necessitating advanced spectral deconvolution .

- Knowledge Gaps: Limited studies exist on the long-term environmental persistence of A2Q5BR8Ldf degradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.